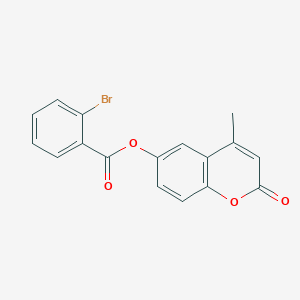
(4-Methyl-2-oxochromen-6-yl) 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-2-oxochromen-6-yl) 2-bromobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core structure with a bromobenzoate moiety attached, making it a valuable molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxochromen-6-yl) 2-bromobenzoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-ol with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-carbonyldiimidazole (CDI) to activate the carboxylic acid group . The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization from ethanol are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-2-oxochromen-6-yl) 2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The chromenone core can undergo oxidation to form quinones or reduction to yield dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Hydrolysis: Formation of 4-methyl-2-oxo-2H-chromen-6-ol and 2-bromobenzoic acid.
Applications De Recherche Scientifique
(4-Methyl-2-oxochromen-6-yl) 2-bromobenzoate has several scientific research applications:
Medicinal Chemistry: Used as a precursor for the synthesis of various bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural coumarins.
Material Science: Utilized in the development of photoactive materials and sensors due to its chromophoric properties.
Chemical Biology: Used in the design of fluorescent probes for imaging and diagnostic applications.
Mécanisme D'action
The mechanism of action of (4-Methyl-2-oxochromen-6-yl) 2-bromobenzoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial and anticancer effects.
Receptor Binding: It can bind to specific receptors, modulating biological pathways and exerting therapeutic effects.
Photochemical Reactions: The chromenone core can undergo photochemical reactions, making it useful in photoactive applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 4-methyl-2-oxo-2H-chromen-7-yl 2,3,4-tris-O-(methoxycarbonyl)-5-thio-D-xylopyranoside
Uniqueness
(4-Methyl-2-oxochromen-6-yl) 2-bromobenzoate is unique due to the presence of the bromobenzoate moiety, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This uniqueness makes it a valuable compound for diverse research applications and the development of novel therapeutic agents .
Propriétés
Formule moléculaire |
C17H11BrO4 |
|---|---|
Poids moléculaire |
359.2g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-6-yl) 2-bromobenzoate |
InChI |
InChI=1S/C17H11BrO4/c1-10-8-16(19)22-15-7-6-11(9-13(10)15)21-17(20)12-4-2-3-5-14(12)18/h2-9H,1H3 |
Clé InChI |
MIDQLTSMVFGHKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Br |
SMILES canonique |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoate](/img/structure/B399870.png)
![2-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B399872.png)
![Methyl 2-({[3-(4-hydroxybutyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B399875.png)
![3-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399877.png)
![2,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399878.png)
![2-Chloro-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide](/img/structure/B399880.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B399883.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B399884.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B399885.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B399887.png)
![3-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399888.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B399889.png)
![4-cyano-2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399890.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B399893.png)
